molecular formula C9H19N3O2 B13197365 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea

1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea

Cat. No.: B13197365
M. Wt: 201.27 g/mol
InChI Key: KWWPJXNKQZRQTL-MQWKRIRWSA-N
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Description

1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxy group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea typically involves the reaction of 4-methoxypyrrolidine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4S)-4-hydroxypyrrolidin-3-yl]-3-(propan-2-yl)urea
  • 1-[(4S)-4-aminopyrrolidin-3-yl]-3-(propan-2-yl)urea
  • 1-[(4S)-4-chloropyrrolidin-3-yl]-3-(propan-2-yl)urea

Uniqueness

1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(4S)-4-methoxypyrrolidin-3-yl]-3-propan-2-ylurea

InChI

InChI=1S/C9H19N3O2/c1-6(2)11-9(13)12-7-4-10-5-8(7)14-3/h6-8,10H,4-5H2,1-3H3,(H2,11,12,13)/t7?,8-/m0/s1

InChI Key

KWWPJXNKQZRQTL-MQWKRIRWSA-N

Isomeric SMILES

CC(C)NC(=O)NC1CNC[C@@H]1OC

Canonical SMILES

CC(C)NC(=O)NC1CNCC1OC

Origin of Product

United States

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